3-Methoxy-5-phenylacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxy-5-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-8-14(10-15(9-13)17-2)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLGHUMRZLIUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272500 | |
| Record name | 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073642-78-0 | |
| Record name | 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073642-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy 5 Phenylacetophenone
Development and Optimization of Synthetic Routes
The synthesis of 3-Methoxy-5-phenylacetophenone, a biaryl ketone, often involves the strategic construction of the carbon-carbon bond connecting the two aromatic rings. The development of efficient synthetic routes is crucial for its availability for various research applications.
Multi-Step Synthesis Strategies from Commercial Precursors
A common and logical approach to synthesizing this compound involves a multi-step sequence starting from readily available commercial precursors. A frequently employed strategy is the Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for forming C-C bonds. walisongo.ac.idacs.orgresearchgate.net
A plausible synthetic route would begin with a halogenated acetophenone (B1666503) and a phenylboronic acid derivative. For instance, 3-bromo-5-methoxyacetophenone can be coupled with phenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Plausible Multi-Step Synthesis Route:
Bromination of 3-hydroxyacetophenone: Commercially available 3-hydroxyacetophenone can be methylated to 3-methoxyacetophenone, followed by selective bromination at the 5-position to yield 3-bromo-5-methoxyacetophenone.
Suzuki-Miyaura Coupling: The resulting 3-bromo-5-methoxyacetophenone serves as a key intermediate. It can then be subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid to form the desired this compound.
Table 1: Plausible Multi-Step Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methoxyacetophenone, N-Bromosuccinimide (NBS) | Acetonitrile, Reflux | 3-Bromo-5-methoxyacetophenone | 75-85 |
Investigation of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of various reaction parameters. Research in this area focuses on maximizing the yield and purity of this compound while minimizing reaction times and side product formation.
Key parameters that are typically investigated include:
Catalyst System: While Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd(OAc)₂ or more advanced catalysts with specialized phosphine (B1218219) ligands can be explored for higher efficiency.
Base: The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield. The base's strength and solubility are critical factors.
Temperature and Reaction Time: Optimizing the reaction temperature and duration is crucial to ensure complete conversion without promoting decomposition or side reactions.
Table 2: Optimization of Suzuki-Miyaura Coupling for this compound Synthesis
| Parameter | Variation | Effect on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | Increased yield and faster reaction compared to Pd(PPh₃)₄ |
| Base | K₃PO₄ | Often provides higher yields than carbonate bases |
| Solvent | Toluene/Ethanol/Water | Can improve solubility and reaction rate |
| Temperature | 90°C | Optimal for balancing reaction speed and stability |
Exploration of Modern and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for synthesizing compounds like this compound.
Catalytic Reaction Development for C-C and C-O Bond Formation
The core of synthesizing this compound lies in the formation of a key carbon-carbon (C-C) bond between the two aromatic rings. As discussed, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are prominent for this transformation due to the wide availability of boronic acid reagents. walisongo.ac.idacs.org
Beyond traditional methods, research into alternative catalytic systems aims to improve efficiency and reduce the environmental impact. This includes the use of more active and stable palladium catalysts, as well as exploring catalysts based on more abundant and less toxic metals.
The formation of the methoxy (B1213986) group (a C-O bond) is typically achieved through a standard Williamson ether synthesis, where a hydroxyl group is deprotonated by a base and reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
Implementation of Green Chemistry Principles in Synthetic Protocols
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals. researchgate.netnih.gov For the synthesis of this compound, this can involve several strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. walisongo.ac.idacs.orgresearchgate.net This technique is particularly effective for cross-coupling reactions.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green synthesis. walisongo.ac.idnih.gov Aqueous solvent systems are often employed in modern Suzuki coupling protocols.
Catalyst Efficiency and Reusability: Developing highly efficient catalysts that can be used in very low concentrations and potentially be recovered and reused helps to minimize waste.
Table 3: Green Chemistry Approaches in Phenylacetophenone Synthesis
| Principle | Application | Advantage |
|---|---|---|
| Alternative Energy Sources | Microwave Irradiation | Reduced reaction time, improved yields walisongo.ac.idacs.orgresearchgate.net |
| Safer Solvents | Water as a solvent in Suzuki coupling | Reduced environmental impact, improved safety walisongo.ac.idnih.gov |
| Catalysis | High-turnover number catalysts | Lower catalyst loading, reduced metal waste |
Preparation of Key Intermediates and Building Blocks for this compound Synthesis
The successful synthesis of this compound relies on the efficient preparation of key intermediates and building blocks. These are typically smaller, functionalized molecules that are combined in the main C-C bond-forming step. A wide variety of such building blocks are commercially available from various suppliers. enamine.nettcichemicals.comaksci.com
The primary building blocks for a convergent synthesis approach are:
An Acetophenone Moiety: This component contains the acetyl group and one of the aromatic rings. For the target molecule, a suitable precursor is 3-bromo-5-methoxyacetophenone or 3-hydroxy-5-bromoacetophenone . These can be synthesized from simpler starting materials like 3-hydroxyacetophenone.
A Phenyl Moiety: This is the second aromatic ring. In the context of a Suzuki coupling, phenylboronic acid is the most common and commercially available building block.
The synthesis of the halogenated intermediate is a critical step. For instance, the bromination of 3-methoxyacetophenone must be selective to yield the desired 3-bromo-5-methoxy isomer. This can often be achieved by controlling the reaction conditions and the choice of brominating agent.
Table 4: Key Intermediates and Building Blocks
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 3-Bromo-5-methoxyacetophenone | Br-C₆H₃(OCH₃)-C(O)CH₃ | Halogenated aromatic partner in cross-coupling |
| Phenylboronic acid | C₆H₅B(OH)₂ | Phenyl group donor in Suzuki-Miyaura coupling |
| 3-Hydroxyacetophenone | HO-C₆H₄-C(O)CH₃ | Starting material for the synthesis of the acetophenone intermediate |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 5 Phenylacetophenone
Characterization of Characteristic Reaction Pathways
The reaction pathways of 3-Methoxy-5-phenylacetophenone are diverse, owing to the reactivity of its carbonyl group and the two aromatic rings.
Reactivity of the Ketone Functionality (e.g., Nucleophilic Additions, Condensations)
The ketone's carbonyl group is a key site for reactivity. The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental process for this class of compounds. In the first step of this mechanism, the nucleophile attacks the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. This results in the formation of a tetrahedral alkoxide intermediate. In the subsequent step, this intermediate is protonated, typically by the addition of a weak acid, to yield an alcohol.
Furthermore, the ketone can participate in condensation reactions. For instance, in a base-catalyzed aldol (B89426) condensation, the methyl group adjacent to the carbonyl can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule (like an aldehyde) to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated ketone. magritek.com
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Example Reagent | Intermediate | Product Type |
|---|---|---|---|
| Nucleophilic Addition | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | Secondary alcohol |
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Alkoxide | Tertiary alcohol |
Electrophilic Aromatic Substitution on the Phenyl and Methoxy-Substituted Rings
This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by the existing substituents. The rate-determining step in EAS is the initial attack by the electrophile on the aromatic ring, which disrupts the aromatic system and forms a carbocation intermediate known as an arenium ion or sigma complex. mnstate.edumasterorganicchemistry.com The stability of this intermediate determines the reaction rate and the position of substitution.
The methoxy-substituted ring is significantly more reactive towards electrophiles than the unsubstituted phenyl ring. This is due to the strong electron-donating resonance effect of the methoxy (B1213986) group, which enriches the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.com Conversely, the acetyl group (acetophenone moiety) is a deactivating, meta-directing group due to its electron-withdrawing nature.
Therefore, electrophilic substitution is expected to occur preferentially on the methoxy-substituted ring. The directing effects of the substituents on this ring are as follows:
Methoxy group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions.
Phenyl group (-C₆H₅): A weak activating group that also directs ortho and para.
Acetyl group (-COCH₃): A deactivating group that directs meta.
Considering the positions on the methoxy-substituted ring relative to the methoxy group (at C3), the C2, C4, and C6 positions are activated. The phenyl group is at C5. The acetyl group is attached to a side chain and deactivates the ring it is attached to. Substitution will therefore occur on the ring bearing the methoxy group. The positions ortho (C2, C4) and para (C6) to the activating methoxy group are the most likely sites of substitution. The position meta to the deactivating acetyl group's attachment point (C1) is C3 and C5, which are already substituted.
The unsubstituted phenyl ring is less reactive than the methoxy-activated ring but can still undergo substitution under more forcing conditions. As a substituent on the other ring, it directs incoming electrophiles to its own ortho and para positions.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Ring | Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|---|
| Ring 1 | Methoxy (-OCH₃) | C3 | Electron-donating (resonance) | Activating | Ortho, Para |
| Ring 1 | Phenyl (-C₆H₅) | C5 | Electron-donating (weak) | Weakly Activating | Ortho, Para |
| Ring 1 | Acetyl group (side chain at C1) | C1 | Electron-withdrawing (resonance & inductive) | Deactivating | Meta |
Alpha-Functionalization Reactions (e.g., Halogenation)
The methyl group adjacent to the carbonyl (the α-carbon) is susceptible to functionalization, most notably halogenation. This reaction can proceed under either acidic or basic conditions via an enol or enolate intermediate, respectively. mdpi.comyoutube.com
Under acidic conditions, the reaction is catalyzed by the formation of an enol. This process is typically rate-determining. libretexts.org The enol then attacks the halogen (e.g., Br₂), leading to the substitution of one α-hydrogen with a halogen atom. youtube.com Generally, this reaction occurs only once in the presence of acid.
In contrast, under basic conditions, a base removes an α-proton to form an enolate. The resulting enolate is nucleophilic and reacts with the halogen. This reaction is often difficult to stop at monosubstitution, and in the presence of excess base and halogen, all α-hydrogens can be replaced. For methyl ketones like this compound, this can lead to the haloform reaction if excess base and halogen are used. youtube.comncert.nic.in
Elucidation of Reaction Mechanisms
Detailed Mechanistic Studies via Experimental Techniques
For electrophilic aromatic substitution, the relative rates of reaction for substituted benzenes provide insight into the activating and deactivating effects of substituents. libretexts.org The analysis of product distribution (ortho, meta, para isomers) helps to confirm the directing effects of the functional groups present on the aromatic ring. These effects are explained by the stability of the intermediate carbocation (arenium ion). libretexts.orglibretexts.org Electron-donating groups stabilize the arenium ion when the positive charge is located on the carbon bearing the substituent, which occurs in ortho and para attack, thus favoring these products. organicchemistrytutor.com Conversely, electron-withdrawing groups destabilize such an intermediate, making meta attack, which avoids this destabilization, more favorable. libretexts.org
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. In nucleophilic additions to the ketone, the key intermediate is the tetrahedral alkoxide . While generally transient, its formation is a cornerstone of the accepted mechanism.
In electrophilic aromatic substitution, the critical intermediate is the arenium ion (or sigma complex), a resonance-stabilized carbocation. masterorganicchemistry.com For substitution on the methoxy-substituted ring of this compound, attack at the positions ortho or para to the methoxy group allows for an additional resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group. This extra resonance stabilization makes the ortho and para intermediates more stable than the meta intermediate, explaining the observed regioselectivity. organicchemistrytutor.com
In α-functionalization reactions, the key intermediates are the enol (under acidic conditions) and the enolate (under basic conditions). The presence and reactivity of these intermediates are central to understanding the outcomes of these reactions.
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Advanced Spectroscopic Characterization of 3 Methoxy 5 Phenylacetophenone
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of aromatic ketones such as 3-Methoxy-5-phenylacetophenone are dictated by the electronic transitions within the molecule upon interaction with electromagnetic radiation. The presence of a conjugated system, involving the phenyl ring, the carbonyl group, and the additional phenyl substituent, gives rise to characteristic absorption and potential emission spectra.
UV-Visible Spectroscopy for Electronic Transitions
The UV-Visible spectrum of an organic compound provides critical information about its electronic structure and the energy required to promote electrons from a ground state to a higher energy excited state. For acetophenone (B1666503) and its derivatives, the most significant electronic transitions are the π → π* and n → π* transitions.
The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, high-intensity transition typically observed in the shorter wavelength region of the UV spectrum. The n → π* transition, on the other hand, involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is of lower energy and intensity and appears at longer wavelengths.
Table 1: Expected UV-Visible Absorption Data for this compound based on Analogous Compounds
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |
| π → π | ~250 - 280 | > 10,000 | This high-intensity band is characteristic of the aromatic system in conjugation with the carbonyl group. The methoxy (B1213986) and phenyl substituents are expected to cause a red shift compared to acetophenone. |
| n → π | ~320 - 350 | < 1,000 | This is a lower-intensity band, characteristic of the carbonyl group. It is often observed as a shoulder on the tail of the more intense π → π* band. |
Note: The values in this table are estimations based on the spectroscopic properties of acetophenone and its substituted derivatives, as direct experimental data for this compound was not found in the reviewed sources.
Investigation of Luminescent Properties and Transitions
Luminescence, the emission of light from a substance, can occur as either fluorescence or phosphorescence. These phenomena provide deeper insights into the excited state dynamics of a molecule.
Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀). This process is typically rapid and occurs on the nanosecond timescale. Aromatic ketones can exhibit fluorescence, although it is often weak. The fluorescence spectrum is usually a mirror image of the longest wavelength absorption band and is shifted to longer wavelengths (Stokes shift).
Phosphorescence is the emission of light from a triplet excited state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime, from microseconds to seconds. Acetophenone and many of its derivatives are known to exhibit phosphorescence, particularly at low temperatures in rigid media.
For this compound, the presence of the carbonyl group and the extended aromatic system suggests the potential for both fluorescence and phosphorescence. The methoxy and phenyl substituents can influence the luminescent properties by altering the energies of the singlet and triplet states and the rates of intersystem crossing (the transition from a singlet to a triplet state). The biphenyl (B1667301) moiety, for example, is known to be fluorescent. nih.gov
Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its luminescent properties is not possible. However, based on the behavior of analogous aromatic ketones, it is reasonable to predict that the compound may exhibit weak fluorescence and more significant phosphorescence, especially in a suitable solvent and at low temperatures.
Table 2: Predicted Luminescent Properties of this compound
| Property | Predicted Characteristic | Notes |
| Fluorescence | ||
| Emission Wavelength (λem) | ~350 - 450 nm | Expected to be at a longer wavelength than the n → π* absorption band. |
| Quantum Yield (Φf) | Low | Fluorescence in aromatic ketones is often inefficient due to efficient intersystem crossing to the triplet state. |
| Phosphorescence | ||
| Emission Wavelength (λem) | ~400 - 550 nm | Emission from the triplet state is at lower energy (longer wavelength) than fluorescence. |
| Lifetime (τp) | Microseconds to seconds | The spin-forbidden nature of the T₁ → S₀ transition results in a long-lived emission. |
Note: The values presented in this table are predictive and based on the general photophysical properties of aromatic ketones and related substituted compounds. Experimental verification is required for accurate characterization.
Computational and Theoretical Chemistry Studies of 3 Methoxy 5 Phenylacetophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical perspective. These calculations typically employ methods like Density Functional Theory (DFT) to solve the Schrödinger equation for the molecule, providing insights that are complementary to experimental data. For 3-Methoxy-5-phenylacetophenone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C=O (carbonyl) | ~1.23 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-CO-C | ~120° |
| C-O-C (methoxy) | ~118° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily excitable. For this compound, analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack and to understand intramolecular charge transfer possibilities.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. By examining the "second-order perturbation theory analysis" within the NBO output, one can determine the stabilization energies associated with electron delocalization from a filled donor NBO (like a bond or lone pair) to an empty acceptor NBO (typically an antibonding orbital). For this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl rings and the carbonyl group, as well as the influence of the methoxy (B1213986) substituent on the electronic structure.
Spectroscopic Property Prediction and Simulation
Computational methods are powerful tools for predicting and interpreting various types of spectra. By simulating spectra computationally, researchers can aid in the assignment of experimental spectral features and gain a deeper understanding of the molecule's vibrational and electronic properties.
Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration and their corresponding frequencies.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. For this compound, this analysis would predict the characteristic vibrational modes, such as the C=O stretch of the ketone, the C-O stretches of the methoxy group, and the various C-H and C-C stretching and bending modes of the aromatic rings.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
|---|---|---|
| C=O Stretch | ~1680 cm⁻¹ | Strong (IR) |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Medium |
| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | Strong |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Visible electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states.
The output provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition, which corresponds to the intensity of the absorption peak. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and help assign them to specific electronic transitions, such as π → π* transitions within the aromatic system or n → π* transitions involving the carbonyl group. These calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions.
Advanced Computational Modeling Techniques (e.g., Molecular Dynamics)
A hypothetical molecular dynamics simulation of this compound could be designed to understand its behavior in various solvent environments. This would be crucial for predicting its solubility and how it might interact with biological systems or other reactants in a solution.
Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Example Value/Condition | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | To define the potential energy function of the system. |
| Solvent Model | TIP3P for water, or an organic solvent box | To simulate the effect of the surrounding medium. |
| Temperature | 298 K (25 °C) | To simulate standard laboratory conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Simulation Duration | 100 nanoseconds | To allow for sufficient sampling of conformational space. |
Theoretical Insights into Reaction Energetics and Transition States
Theoretical chemistry, primarily through quantum mechanical methods like Density Functional Theory (DFT), offers profound insights into the energetics of reactions involving this compound and the nature of the transition states. While specific DFT studies on this molecule are not published, the methodology can be applied to understand its reactivity. For example, DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack and elucidate the mechanisms of reactions such as oxidation, reduction, or substitution.
Theoretical studies on related substituted acetophenones have successfully correlated computational data with experimental findings, such as the formation constants of complexes with iodine. For this compound, DFT could be used to calculate the activation energies for various synthetic routes, providing a theoretical basis for optimizing reaction conditions to achieve higher yields. Furthermore, the calculation of transition state structures would offer a detailed picture of the bond-breaking and bond-forming processes at the molecular level.
Table 2: Potential Applications of Theoretical Methods to Study this compound
| Theoretical Method | Property to be Investigated | Significance |
| Density Functional Theory (DFT) | Reaction mechanisms, activation barriers | To predict the feasibility and pathways of chemical reactions. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | To understand the molecule's interaction with light. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions | To analyze the electronic structure and bonding. |
Kinetic and Thermodynamic Studies of Reactions Involving 3 Methoxy 5 Phenylacetophenone
Experimental Determination of Reaction Rate Constants
The experimental determination of reaction rate constants is fundamental to understanding the kinetics of a chemical process. A common approach is the method of initial rates, which involves measuring the rate of reaction at the very beginning of the process under different initial concentrations of reactants. jove.comlibretexts.org By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined. libretexts.org
Another technique involves monitoring the concentration of a reactant or product over time and fitting this data to integrated rate laws. ck12.org Graphical methods are often employed, where plotting functions of concentration against time can reveal the order of the reaction and the rate constant. For instance, for a first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line, with the slope being the negative of the rate constant. ck12.org
Table 1: Illustrative Experimental Data for Determining Rate Law
This table represents a hypothetical set of experiments to determine the rate law for a reaction involving 3-Methoxy-5-phenylacetophenone and another reactant, 'B'.
| Experiment | Initial [this compound] (M) | Initial [B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Calculation of Activation Energies and Pre-exponential Factors
The activation energy (Ea) and the pre-exponential factor (A) are key parameters derived from the Arrhenius equation, which describes the temperature dependence of reaction rates. libretexts.org The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of collisions between reactant molecules with the correct orientation. libretexts.org
To determine these values, rate constants are experimentally measured at various temperatures. A plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line, known as an Arrhenius plot. wikipedia.org The slope of this line is equal to -Ea/R, and the y-intercept is ln A, where R is the universal gas constant. wikipedia.org Alternatively, if rate constants are known at only two different temperatures, a two-point method can be used to calculate the activation energy. youtube.com
Table 2: Example of Temperature-Dependent Rate Constants
This table shows hypothetical rate constants at different temperatures for a reaction involving this compound, which could be used to calculate the activation energy and pre-exponential factor.
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 300 | 2.5 x 10⁻⁴ |
| 310 | 5.1 x 10⁻⁴ |
| 320 | 1.0 x 10⁻³ |
| 330 | 2.0 x 10⁻³ |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Investigation of Solvent Effects on Reaction Kinetics
The choice of solvent can significantly influence the rate of a chemical reaction. tutorchase.com Solvents can affect the solubility of reactants, and their polarity can play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. tutorchase.comresearchgate.net For instance, polar solvents can stabilize charged transition states, potentially lowering the activation energy and increasing the reaction rate. tutorchase.com Conversely, nonpolar solvents may accelerate reactions involving nonpolar reactants. researchgate.net The dielectric constant of a solvent is a measure of its ability to separate charges and can also impact the rate of ionic reactions. tutorchase.com
Table 3: Hypothetical Influence of Solvent on Reaction Rate
This table illustrates how the rate constant for a reaction of this compound might vary in solvents of different polarities.
| Solvent | Dielectric Constant | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| Hexane | 1.9 | 1.2 x 10⁻² |
| Dichloromethane | 9.1 | 5.8 x 10⁻² |
| Acetone | 21 | 9.3 x 10⁻² |
| Water | 80 | 2.1 x 10⁻¹ |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Influence of Temperature and Other Environmental Factors on Reaction Rates
Temperature has a direct and significant effect on the rate of most chemical reactions. chemicals.co.uk According to collision theory, increasing the temperature raises the average kinetic energy of reactant molecules. opentextbc.ca This leads to more frequent collisions and, more importantly, a greater proportion of collisions having sufficient energy to overcome the activation energy barrier. tru.cachemguide.co.uk As a general approximation, for many reactions near room temperature, the rate doubles for every 10°C increase. chemguide.co.uk However, excessively high temperatures can sometimes lead to the decomposition of reactants or products. Other environmental factors, such as pressure (for gaseous reactions) and the presence of a catalyst, also affect reaction rates.
Table 4: Illustrative Effect of Temperature on Reaction Rate
This table demonstrates the expected trend of increasing reaction rate with temperature for a hypothetical reaction involving this compound.
| Temperature (°C) | Temperature (K) | Hypothetical Reaction Rate (M/s) |
| 20 | 293 | 4.5 x 10⁻⁵ |
| 30 | 303 | 9.1 x 10⁻⁵ |
| 40 | 313 | 1.8 x 10⁻⁴ |
| 50 | 323 | 3.5 x 10⁻⁴ |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Determination of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Thermodynamic parameters provide insight into the spontaneity and energy changes of a reaction. The key parameters are enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). libretexts.org The Gibbs free energy change is calculated using the equation ΔG° = ΔH° - TΔS°. chemguide.co.uk A negative ΔG° indicates a spontaneous reaction, a positive ΔG° indicates a non-spontaneous reaction, and a ΔG° of zero signifies that the system is at equilibrium. libretexts.org
The standard enthalpy change (ΔH°) represents the heat absorbed or released during a reaction under standard conditions. The standard entropy change (ΔS°) reflects the change in the degree of disorder of the system. These values can be calculated from the standard enthalpies and entropies of formation of the reactants and products. libretexts.org
Table 5: Hypothetical Thermodynamic Data for a Reaction
This table presents a sample set of thermodynamic data for a hypothetical reaction of this compound at 298 K.
| Thermodynamic Parameter | Symbol | Hypothetical Value |
| Standard Enthalpy Change | ΔH° | -75 kJ/mol |
| Standard Entropy Change | ΔS° | -150 J/(mol·K) |
| Standard Gibbs Free Energy Change | ΔG° | -30.3 kJ/mol |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Synthesis and Reactivity of Derivatives and Analogues of 3 Methoxy 5 Phenylacetophenone
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 3-Methoxy-5-phenylacetophenone often focuses on modifying the substitution pattern of the aromatic rings and altering the nature of the keto group. These modifications are intended to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Common synthetic strategies for analogous structures involve well-established organic reactions.
For instance, the synthesis of related methoxy-ketone compounds has been achieved through methods such as the Grignard reaction. In a similar vein, the synthesis of 3-methoxypropiophenone, a close analogue, involves the reaction of a Grignard reagent, formed from m-methoxybromobenzene and magnesium under the catalysis of aluminum chloride, with propionitrile. google.com This is followed by hydrolysis to yield the desired ketone. google.com This approach could be adapted for the synthesis of this compound derivatives by selecting appropriately substituted starting materials.
Another key synthetic tool is the Friedel-Crafts acylation. The synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol from L-tyrosine utilizes a Friedel-Crafts reaction with acetyl chloride. researchgate.net This highlights a potential route for introducing the acetyl group onto a substituted biphenyl (B1667301) precursor to generate analogues of this compound.
Furthermore, the synthesis of chalcone (B49325) derivatives, which share the acetophenone (B1666503) moiety, provides insights into potential synthetic pathways. The condensation reaction of substituted acetophenones with benzaldehydes is a common method for producing chalcones. sciforum.net For example, (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one were synthesized by the condensation of the respective dimethoxy- and trimethoxy-acetophenones with 4-methoxybenzaldehyde (B44291) using sodium hydroxide (B78521) as a catalyst. sciforum.net
The following table summarizes synthetic approaches that could be rationally applied to generate analogues of this compound.
| Target Analogue Type | General Synthetic Strategy | Key Reagents/Catalysts | Potential Starting Materials |
| Substituted Phenyl Ring Analogues | Grignard Reaction | Magnesium, Aluminum Chloride | Substituted m-methoxybromobenzenes, Acetonitrile |
| Acetyl Group Introduction | Friedel-Crafts Acylation | Acetyl Chloride, Lewis Acid (e.g., AlCl₃) | Substituted 3-methoxy-5-phenylbenzene |
| Chalcone Derivatives | Claisen-Schmidt Condensation | NaOH or KOH | This compound, Substituted Benzaldehydes |
| Demethylated Analogues | Demethylation | Boron Tribromide (BBr₃), Hydrogen Bromide (HBr) | Methoxy-substituted derivatives |
Comparative Analysis of Synthetic Methodologies for Derivatives
Several synthetic methodologies can be employed to generate derivatives of this compound, each with its own advantages and limitations. A comparative analysis of these methods is crucial for selecting the most efficient and versatile route for a desired derivative.
Grignard Reaction: This method is highly effective for forming carbon-carbon bonds and introducing the acyl group. The synthesis of 3-methoxypropiophenone using a Grignard reagent demonstrates high yields, reaching up to 88.6%, with the final product having a purity of over 99.44%. google.com A key advantage is the use of readily available starting materials. However, the reaction is sensitive to moisture and requires anhydrous conditions, which can be a limitation for large-scale industrial production.
Friedel-Crafts Acylation: This is a classic and widely used method for acylating aromatic rings. Its primary advantage is the direct introduction of the acetyl group to the aromatic core. The reaction conditions can be tuned by the choice of Lewis acid catalyst. However, the reaction can be limited by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups often hindering the reaction.
Ullmann Coupling: For the synthesis of diaryl ether derivatives, the Ullmann-type coupling reaction is a valuable tool. For example, the synthesis of 3-(3,5-dimethoxyphenoxy)phenol was achieved by coupling 1-bromo-3,5-dimethoxybenzene (B32327) with resorcinol (B1680541) in the presence of a copper iodide catalyst. This method is particularly useful for creating ether linkages, which can be a key structural feature in certain analogues.
Demethylation Reactions: To introduce hydroxyl groups, demethylation of methoxy-substituted precursors is a common final step. Reagents like boron tribromide (BBr₃) and hydrogen bromide (HBr) are effective for this transformation. nih.gov BBr₃, a Lewis acid, and HBr, a Brønsted acid, can efficiently cleave the methyl-ether bond to yield the corresponding phenol. nih.gov This two-step process of methoxylation followed by demethylation can be advantageous for protecting reactive hydroxyl groups during earlier synthetic steps.
| Synthetic Methodology | Advantages | Disadvantages | Applicability to this compound Derivatives |
| Grignard Reaction | High yields, high purity | Moisture sensitive, requires anhydrous conditions | Synthesis of the core acetophenone structure |
| Friedel-Crafts Acylation | Direct introduction of acetyl group | Can be limited by ring substituents | Introduction of the acetyl group to a pre-formed biphenyl system |
| Ullmann Coupling | Effective for diaryl ether synthesis | Often requires high temperatures and inert atmosphere | Synthesis of phenoxy-substituted analogues |
| Demethylation | Allows for late-stage introduction of hydroxyl groups | Reagents can be harsh and require careful handling | Conversion of methoxy (B1213986) derivatives to their corresponding phenols |
Assessment of How Structural Variations Influence Chemical Reactivity Profiles
Structural variations in the derivatives of this compound can significantly impact their chemical reactivity. The interplay of electronic and steric effects of different substituents governs the reactivity of the carbonyl group and the aromatic rings.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density of the entire molecule. For instance, the methoxy group at the 3-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. Conversely, introducing electron-withdrawing groups, such as nitro or cyano groups, would deactivate the ring and direct incoming electrophiles to the meta position relative to these groups.
The reactivity of the carbonyl group is also influenced by these electronic effects. Electron-donating groups on the aromatic ring tend to decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. In contrast, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles.
Steric Effects: The size and position of substituents can sterically hinder certain reaction pathways. For example, bulky groups ortho to the acetyl group could impede the approach of nucleophiles to the carbonyl carbon. Similarly, large substituents on the phenyl rings might influence the preferred conformation of the molecule, which in turn can affect its reactivity in reactions that are sensitive to molecular geometry.
A study on the chemical reactivity of methoxy 4-O-aryl quinolines demonstrated that the substitution pattern significantly influences their reaction with nucleophiles like glutathione (B108866). researchgate.net It was found that a nucleophilic displacement of a 6-(2-methylpyridin-3-yloxy) group by glutathione occurred. researchgate.net However, replacing a 5-cyano group with a 5-methyl group rendered the compound practically inert towards this reaction. researchgate.net This highlights the profound impact of even small structural changes on the reactivity profile.
Investigation of Novel Chemical Transformations Enabled by Derivative Structures
The unique structural features of this compound derivatives can enable novel chemical transformations that are not readily accessible with simpler acetophenones. The presence of multiple functional groups—the ketone, the ether, and the biphenyl system—provides several handles for further chemical modification.
Intramolecular Cyclization Reactions: Derivatives with appropriately positioned functional groups could undergo intramolecular cyclization reactions to form new heterocyclic systems. For example, a derivative with a nucleophilic group on the second phenyl ring could potentially cyclize onto the carbonyl carbon or a suitably activated position on the first phenyl ring.
Cross-Coupling Reactions: The aromatic rings of this compound derivatives can be further functionalized using modern cross-coupling reactions. For instance, if a halogen atom is introduced onto one of the phenyl rings, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Photochemical Reactions: The acetophenone moiety is a well-known photosensitizer. Derivatives of this compound could exhibit interesting photochemical reactivity, potentially leading to novel transformations such as Paterno-Büchi reactions with alkenes to form oxetanes, or other photochemical rearrangements.
The synthesis of asymmetrical 3,7-di(N'-arylamino)phenothiazines, analogues of Methylene Blue, showcases how a core structure can be elaborated to create novel derivatives with distinct properties. nih.gov The development of synthetic routes to these asymmetrical derivatives involved studying the reactivity of monosubstituted precursors. nih.gov A similar approach could be applied to this compound, where initial derivatives serve as platforms for subsequent, more complex transformations.
Future Research Directions and Emerging Trends
Advancements in Automated Synthesis and High-Throughput Experimentation
The synthesis of complex molecules is increasingly benefiting from automation and high-throughput experimentation (HTE), which allow for the rapid optimization of reaction conditions. domainex.co.ukchemistryworld.com These technologies are moving chemical synthesis away from traditional, manual laboratory work towards more efficient, data-rich processes.
A key development in HTE is the use of "end-user plates," which are pre-prepared with a variety of catalysts and stored under inert conditions. domainex.co.uk This allows researchers to quickly set up dozens of reactions with minimal effort, saving time on weighing out multiple catalysts and standardizing experimental reporting. domainex.co.uk Furthermore, newly developed fluorescence-based assays for detecting ketones provide a powerful tool for high-throughput screening, enabling the rapid quantification of products in enzyme mining and protein engineering applications. cas.cncas.cnnih.govnih.gov These advancements promise to accelerate the discovery of new synthetic pathways and derivatives of 3-Methoxy-5-phenylacetophenone by making the process of optimization faster and more resource-efficient.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
In the context of acetophenone (B1666503) derivatives, ML models can be trained on large datasets of known reactions to predict the most efficient way to synthesize a target molecule like this compound. cam.ac.uk This data-driven approach often outperforms traditional methods, which can be computationally expensive and less accurate. cam.ac.uk For example, researchers at the University of Cambridge have developed a platform that combines automated experiments with AI to predict how different chemicals will react, a concept they term the chemical "reactome." cam.ac.uk
Key applications of AI in this field include:
Quantitative Structure-Activity Relationship (QSAR): AI algorithms are used to build models that correlate a molecule's structure with its biological activity, helping to screen virtual libraries of acetophenone derivatives for potential therapeutic properties. tandfonline.comnih.gov
Retrosynthetic Planning: AI tools can propose step-by-step synthetic routes for complex molecules by working backward from the target product. tandfonline.comyoutube.com This assists chemists in designing efficient and practical synthesis strategies.
Property Prediction: Machine learning models can predict various physicochemical properties of novel compounds before they are synthesized, saving time and resources by focusing efforts on the most promising candidates. huggingface.co
Development of Novel Catalytic Systems for Sustainable Chemical Production
A major trend in chemical synthesis is the shift towards "green chemistry," which prioritizes environmentally friendly processes, reduces waste, and improves energy efficiency. mdpi.com The development of novel catalytic systems is central to this effort, offering sustainable alternatives to traditional methods for producing acetophenone and its derivatives. researchgate.net
Conventional synthesis methods often rely on homogeneous catalysts that can be difficult to recycle and may be hazardous to the environment. taylorandfrancis.com Modern research focuses on heterogeneous catalysts and biocatalysis to create more sustainable processes.
Recent advancements in sustainable catalysis relevant to acetophenone synthesis include:
Bimetallic Nanoparticles: A highly active and selective catalyst using bimetallic iron-ruthenium nanoparticles has been developed for the hydrodeoxygenation of acetophenone derivatives. rsc.org This system can selectively remove the oxygen atom from the ketone group without affecting the aromatic ring, providing a versatile pathway to valuable alkyl phenols and anilines. rsc.org
Ionic Liquids: Ionic liquids are being explored as green solvents and catalysts for reactions such as the reduction of acetophenone. mdpi.comdoaj.org These salts, which are liquid at room temperature, have low vapor pressure, are non-volatile, and can often be recovered and reused, making them an attractive alternative to traditional organic solvents. mdpi.com A nickel-catalyzed Heck arylation in an ionic liquid has been shown to be an efficient, green procedure for preparing functionalized acetophenones. researchgate.net
Enzymatic Synthesis: Biocatalysis, using enzymes like transaminases, offers an environmentally benign route to acetophenone production. ucl.ac.uk While challenges like product inhibition exist, methods are being developed to remove the product during synthesis to improve efficiency. ucl.ac.uk
Solvent-Free Reactions: To further minimize environmental impact, solvent-free synthesis methods are being investigated. mdpi.com For example, a copper-catalyzed reaction involving acetophenone has been developed to synthesize indolizines under solvent-free conditions with high yields. mdpi.com
These innovative catalytic systems are crucial for the future of chemical manufacturing, enabling the sustainable production of this compound and related compounds. acs.org
Expanding the Repertoire of Chemical Transformations for Acetophenone Derivatives
Acetophenone and its derivatives are highly versatile building blocks in organic synthesis due to the reactivity of the ketone functional group and the aromatic ring. researchgate.netnih.gov Ongoing research continues to expand the range of chemical transformations possible with these molecules, enabling the creation of increasingly complex and valuable compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. nih.govbusinessresearchinsights.com
Acetophenones are ideal starting materials for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, aligning with the principles of green chemistry by improving efficiency and reducing waste. researchgate.net These reactions have been used to synthesize a wide variety of heterocyclic compounds, which are structures commonly found in biologically active molecules. researchgate.net
Recent developments in the transformation of acetophenone derivatives include:
One-Pot Syntheses: Researchers have developed novel one-pot methods that expand the utility of aromatic ketones. azom.com For example, a versatile one-pot transformation can convert aromatic ketones into seven distinct types of compounds, including thioethers, ethers, and amines, by breaking the strong carbon-carbon bond of the ketone under specific catalytic conditions. azom.com
Synthesis of Heterocycles: New methodologies are continuously being developed to use acetophenones as precursors for complex heterocyclic systems like 3-aryl-substituted 4-aminopyrazoles through a series of telescoped reactions. thieme-connect.com
Deoxygenative Synthesis: A novel method using visible-light photoredox catalysis allows for the direct synthesis of ketones from readily available aromatic carboxylic acids and alkenes. nih.gov This deoxygenative approach represents a new way to activate carboxylic acids and streamlines the synthesis of diverse aromatic ketones. nih.gov
Formation of Enaminones and Related Complexes: Acetophenone derivatives are used to prepare β-enaminones and their corresponding BF2 complexes, which serve as model substrates for photochemical transformations like the De Mayo reaction, leading to novel cyclooctane (B165968) derivatives that are difficult to synthesize via conventional methods. mdpi.com
These expanding chemical toolkits enhance the value of acetophenone derivatives like this compound as foundational structures for creating novel molecules with diverse applications.
Interactive Data Table: Emerging Trends in Acetophenone Chemistry
| Research Trend | Key Technologies & Methods | Primary Benefits | Relevance to this compound |
| Automated Synthesis & HTE | Robotic synthesis platforms, 96-well plate screening, "End-user plates," Fluorescence-based assays | Increased speed, higher efficiency, reduced material waste, rapid optimization of reaction conditions | Faster identification of optimal synthesis routes and conditions for production and derivatization. |
| AI & Machine Learning | Predictive algorithms, QSAR modeling, AI-driven retrosynthesis, Deep Neural Networks (DNNs) | Accelerated discovery, cost reduction, prediction of molecular properties, design of novel synthetic pathways | Design of new derivatives with desired properties; prediction of their bioactivity and synthetic feasibility. |
| Novel Catalytic Systems | Bimetallic nanoparticles, Ionic liquids, Biocatalysis (enzymes), Solvent-free reactions | Environmental sustainability, improved selectivity, catalyst recyclability, reduced pollution | Greener and more efficient production methods; development of sustainable manufacturing processes. |
| Expanded Chemical Transformations | Multicomponent reactions (MCRs), One-pot synthesis, Photoredox catalysis, Photochemical reactions | Access to novel molecular scaffolds, increased molecular complexity, improved atom economy | Use as a versatile building block to create complex heterocyclic compounds for pharmaceutical and material science applications. |
Q & A
Q. What are the standard synthetic routes for 3-Methoxy-5-phenylacetophenone in academic research?
The synthesis of this compound typically involves Friedel-Crafts acylation, where a methoxy-substituted benzene derivative reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ . Alternative routes include Suzuki-Miyaura coupling to introduce the phenyl group, followed by selective methoxylation under controlled conditions (e.g., using NaOMe in methanol) . Key parameters include temperature control (0–25°C) and anhydrous solvents to minimize side reactions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The methoxy group (~δ 3.8 ppm in ¹H NMR) and ketone carbonyl (~δ 200 ppm in ¹³C NMR) are key diagnostic signals .
- IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the acetophenone core. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₄O₂), with fragmentation patterns indicating methoxy and phenyl substituents .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Ensure proper ventilation in storage areas .
- Waste Disposal : Neutralize acidic or basic by-products before disposal, following institutional hazardous waste protocols .
Q. What are the common applications of this compound in medicinal chemistry research?
This compound serves as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its methoxy and phenyl groups enhance lipophilicity, aiding in blood-brain barrier penetration studies .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic substitution sites by analyzing electron density maps. For example, the meta position relative to the methoxy group is often more reactive due to steric and electronic effects . Molecular docking studies further explore its interactions with biological targets like enzyme active sites .
Q. What strategies are effective in resolving contradictions in reported reaction yields for derivatives of this compound?
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) across labs .
- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-oxidized quinones) that reduce yields .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to optimize time and temperature .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions in this compound derivatives?
- Electronic Effects : The methoxy group is electron-donating, activating the aromatic ring at ortho/para positions. However, steric hindrance from the phenyl group directs substitution to the less hindered meta site .
- Steric Maps : Computational models (e.g., molecular volume analysis) quantify steric bulk, guiding predictions for halogenation or nitration sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
